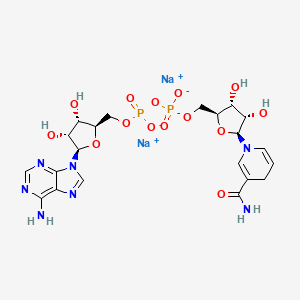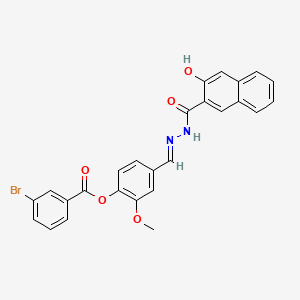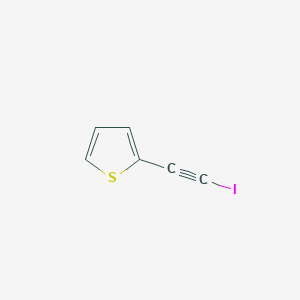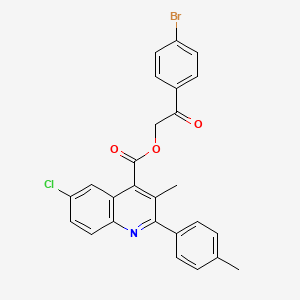
3-Nitro-N-(4-propionylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N-(4-propionylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O4 and a molecular weight of 298.301 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a propionyl group (-COCH2CH3) attached to a benzamide structure. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Nitro-N-(4-propionylphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of N-(4-propionylphenyl)benzamide using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-Nitro-N-(4-propionylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The propionyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Nitro-N-(4-propionylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Nitro-N-(4-propionylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiproliferative effects . The propionyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
3-Nitro-N-(4-propionylphenyl)benzamide can be compared with other nitrobenzamide derivatives, such as:
3-Nitrobenzamide: Lacks the propionyl group, which may result in different chemical reactivity and biological activity.
4-Nitro-N-(3-phenylpropyl)benzamide: Contains a different substituent on the benzamide structure, leading to variations in its chemical and biological properties.
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides: These compounds have been studied for their antimicrobial and antiproliferative activities, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
618069-81-1 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3-nitro-N-(4-propanoylphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O4/c1-2-15(19)11-6-8-13(9-7-11)17-16(20)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,20) |
Clave InChI |
JBZGDWOTNYFRMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)






![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)
